4-Amino-2-chloro-3-fluorobenzaldehyde 4-Amino-2-chloro-3-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 757247-98-6
VCID: VC3394810
InChI: InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2
SMILES: C1=CC(=C(C(=C1C=O)Cl)F)N
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57 g/mol

4-Amino-2-chloro-3-fluorobenzaldehyde

CAS No.: 757247-98-6

Cat. No.: VC3394810

Molecular Formula: C7H5ClFNO

Molecular Weight: 173.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chloro-3-fluorobenzaldehyde - 757247-98-6

Specification

CAS No. 757247-98-6
Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
IUPAC Name 4-amino-2-chloro-3-fluorobenzaldehyde
Standard InChI InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2
Standard InChI Key KRBYVFWVUDTYHR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C=O)Cl)F)N
Canonical SMILES C1=CC(=C(C(=C1C=O)Cl)F)N

Introduction

Chemical Identity and Fundamental Properties

Basic Identification Parameters

4-Amino-2-chloro-3-fluorobenzaldehyde is uniquely identified through several standardized chemical identifiers. This section provides a comprehensive overview of the compound's fundamental identification parameters essential for proper cataloging and reference in research settings.

PositionFunctional GroupChemical Properties
C-1Aldehyde (-CHO)Reactive carbonyl group; participates in condensation reactions
C-2Chlorine (-Cl)Electron-withdrawing; potential site for nucleophilic substitution
C-3Fluorine (-F)Highly electronegative; influences electronic distribution
C-4Amino (-NH2)Nucleophilic; participates in various addition reactions

This specific arrangement of functional groups creates a molecule with distinct reactivity patterns and synthetic utility, particularly in pharmaceutical intermediate applications .

Physical and Chemical Properties

Physical State and Appearance

Based on the available data, 4-Amino-2-chloro-3-fluorobenzaldehyde typically exists as a pale solid at standard temperature and pressure . The color is described as pale to faint yellow, which is characteristic of many aromatic aldehydes containing electron-donating substituents such as the amino group . The physical appearance provides important information for identification and quality control purposes in laboratory and industrial settings.

Comparative Analysis with Related Compounds

Comparison with 4-Amino-2-chloro-3-fluorobenzonitrile

4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7) shares significant structural similarities with our target compound, differing only in the functional group at the C-1 position: a nitrile (-CN) group instead of an aldehyde (-CHO) . This close structural relationship makes it valuable to compare the two compounds to understand how this functional group variation affects their properties and applications.

The molecular formula of 4-Amino-2-chloro-3-fluorobenzonitrile is C7H4ClFN2, corresponding to a molecular weight of 170.57 g/mol . This is slightly less than the molecular weight of 4-Amino-2-chloro-3-fluorobenzaldehyde (173.57 g/mol), reflecting the different atomic compositions of the nitrile and aldehyde functional groups .

From a reactivity perspective, the nitrile group offers distinct chemical behavior compared to the aldehyde group. While aldehydes readily undergo oxidation, reduction, and nucleophilic addition reactions, nitriles typically require more vigorous conditions for hydrolysis to amides or carboxylic acids. The nitrile derivative might serve as a precursor to our target compound through selective reduction using appropriate reducing agents .

The following table compares key properties of these two related compounds:

Property4-Amino-2-chloro-3-fluorobenzaldehyde4-Amino-2-chloro-3-fluorobenzonitrile
CAS Number757247-98-6757247-99-7
Molecular FormulaC7H5ClFNOC7H4ClFN2
Molecular Weight173.57 g/mol170.57 g/mol
Key Functional GroupAldehyde (-CHO)Nitrile (-CN)
Primary ReactivityCarbonyl additions, oxidation, reductionHydrolysis, reduction to amines or aldehydes

This comparison illustrates how subtle structural differences can lead to distinct chemical behaviors, which in turn influence the applications and synthetic utility of these compounds .

Relationship to 4-amino-2-fluorobenzoic acid

Another relevant compound mentioned in the search results is 4-amino-2-fluorobenzoic acid, which differs from our target compound by lacking the chlorine substituent at the 2-position and having a carboxylic acid group instead of an aldehyde . The structural relationship between these compounds suggests potential synthetic connections, where one might serve as a precursor or derivative of the other through appropriate chemical transformations.

The preparation method for 4-amino-2-fluorobenzoic acid described in search result involves oxidation of an aldehyde precursor to the corresponding carboxylic acid using sodium chlorite. This transformation suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde could potentially be converted to the corresponding benzoic acid derivative through similar oxidation reactions .

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